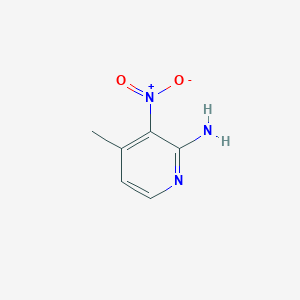

2-Amino-4-methyl-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMZGACFMXZAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287771 | |

| Record name | 2-Amino-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-86-5 | |

| Record name | 6635-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-methyl-3-nitropyridine CAS number and properties

An In-depth Technical Guide to 2-Amino-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Amino-4-methyl-3-nitropyridine, a key chemical intermediate. It covers its chemical properties, safety and handling protocols, synthesis methodologies, and significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Compound Identification

The fundamental identification details for 2-Amino-4-methyl-3-nitropyridine are summarized below.

| Identifier | Value |

| CAS Number | 6635-86-5[1][2][3] |

| Molecular Formula | C₆H₇N₃O₂[1][2][4] |

| IUPAC Name | 4-methyl-3-nitropyridin-2-amine |

| Synonyms | 2-Amino-3-nitro-4-picoline, 4-Methyl-3-nitro-2-pyridinamine[1][2][3] |

| MDL Number | MFCD00006315[5] |

| Beilstein/REAXYS | 139111 |

Physicochemical Properties

This section details the key physical and chemical properties of the compound. The data is aggregated from various chemical suppliers and databases.

| Property | Value |

| Molecular Weight | 153.14 g/mol [2][4] |

| Appearance | Yellow Powder[6] |

| Melting Point | 136-140 °C |

| Assay | ≥96.0% - 98%[6] |

| InChI Key | IKMZGACFMXZAAT-UHFFFAOYSA-N[1][3] |

| SMILES | Cc1ccnc(N)c1--INVALID-LINK--=O |

Safety and Handling

2-Amino-4-methyl-3-nitropyridine requires careful handling due to its potential health hazards. The following table summarizes its GHS classification and necessary precautions.

| Safety Aspect | Details |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3). |

| Target Organs | Respiratory system. |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338. |

| Recommended PPE | Dust mask (type N95, US), Eyeshields, Gloves. |

| Storage | Store in a well-ventilated place. Keep container tightly closed[7][8]. |

Synthesis Protocol

The primary synthesis route for 2-Amino-4-methyl-3-nitropyridine involves the electrophilic nitration of 2-amino-4-methylpyridine. This reaction must be carefully controlled to manage regioselectivity and safety.

Experimental Protocol: Nitration of 2-Amino-4-methylpyridine

This protocol is based on established chemical synthesis methods for nitropyridines[9].

-

Preparation : In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid (9.5 mol). Cool the flask in an ice bath to below 10°C.

-

Addition of Starting Material : Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitration : Once the starting material is fully dissolved, slowly add concentrated nitric acid (1.1 mol) dropwise. The temperature must be strictly controlled and kept below 10°C during the addition.

-

Reaction : After the addition is complete, allow the mixture to stir for an additional hour at low temperature. Subsequently, heat the reaction mixture to 95°C and maintain for 2 hours[9].

-

Work-up : Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice water.

-

Precipitation : Neutralize the solution to pH 7 using a concentrated ammonia solution. The product will precipitate out of the solution.

-

Isolation : Filter the resulting solid, wash with cold water, and dry under a vacuum. This yields a mixture of 2-amino-4-methyl-3-nitropyridine and its 5-nitro isomer, which can be separated by chromatography if required[9].

Applications in Research and Development

2-Amino-4-methyl-3-nitropyridine is a versatile intermediate compound with significant utility in various scientific fields.

-

Pharmaceutical Synthesis : It serves as a crucial building block for creating more complex organic molecules due to its reactive amino and nitro functional groups[10]. It is particularly valuable in the development of novel anti-inflammatory and anti-cancer therapeutic agents[10]. The presence of the nitro group and the substitution pattern on the pyridine ring are key features for its role in constructing pharmacologically active scaffolds.

-

Agrochemicals : The compound is utilized in the formulation of agricultural chemicals, including certain pesticides and herbicides, contributing to crop protection strategies[10].

-

Biotransformation : Research has shown that 2-Amino-4-methyl-3-nitropyridine can be used as a substrate for biotransformation by the fungus Cunninghamella elegans. This process yields hydroxylated and N-oxide derivatives, such as 2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine, demonstrating its utility in creating novel metabolites for further study.

-

Material Science : Beyond life sciences, it is also employed as an intermediate in the production of specialized dyes and pigments[10].

Spectroscopic Information

Detailed spectroscopic data is essential for compound verification and characterization. For 2-Amino-4-methyl-3-nitropyridine, the following data is publicly available:

-

Infrared (IR) Spectrum : Available through the NIST Chemistry WebBook, providing information on functional groups and bond vibrations[1][3].

-

Mass Spectrum : Electron ionization (EI) mass spectrometry data is also available from NIST, allowing for the determination of the molecular weight and fragmentation pattern[1][3].

References

- 1. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 4. cenmed.com [cenmed.com]

- 5. 2-Amino-4-methyl-3-nitropyridine - Análisis Vínicos [analisisvinicos.com]

- 6. 2-Amino-4-methyl-3-nitropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. Page loading... [guidechem.com]

- 10. chemimpex.com [chemimpex.com]

physical and chemical properties of 2-Amino-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of 2-Amino-4-methyl-3-nitropyridine (CAS No: 6635-86-5). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and synthetic workflow.

Introduction

2-Amino-4-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, methyl, and nitro functional groups on the pyridine ring makes it a valuable intermediate in the production of various pharmaceuticals and agrochemicals. Notably, this compound has been utilized in the development of novel anti-inflammatory and anti-cancer therapies[1]. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, imparts distinct reactivity to the molecule, making it a subject of interest in medicinal chemistry for the design of targeted therapeutics.

Physical and Chemical Properties

2-Amino-4-methyl-3-nitropyridine is a yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Amino-4-methyl-3-nitropyridine

| Property | Value | Reference |

| IUPAC Name | 4-methyl-3-nitro-2-pyridinamine | [2] |

| Synonyms | 2-Amino-3-nitro-4-picoline | [2][3] |

| CAS Number | 6635-86-5 | [2][3] |

| Molecular Formula | C₆H₇N₃O₂ | [2][3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Yellow powder/crystal | [4] |

| Melting Point | 136-140 °C | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [5] |

| pKa | Data not available |

Synthesis and Purification

The synthesis of 2-Amino-4-methyl-3-nitropyridine is most commonly achieved through the electrophilic nitration of 2-amino-4-methylpyridine. This reaction typically yields a mixture of isomers, including the 3-nitro and 5-nitro derivatives, necessitating careful control of reaction conditions and purification steps to isolate the desired 3-nitro isomer.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established procedures for the nitration of aminopyridines.

Materials:

-

2-amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Sodium Hydroxide (NaOH) solution (40%)

-

Ethanol (for recrystallization)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add the 2-amino-4-methylpyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

-

Nitration: To the cooled mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a 40% sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction. A yellow precipitate will form.

-

Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid thoroughly with cold water until the washings are neutral.

-

Drying: Dry the product under vacuum.

Purification Protocol: Recrystallization

For higher purity, the crude 2-Amino-4-methyl-3-nitropyridine can be recrystallized.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Analytical Methods

Accurate characterization and purity assessment of 2-Amino-4-methyl-3-nitropyridine are crucial for its application in research and development. The following are representative protocols for its analysis.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods for similar aromatic amines and may require optimization.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The mobile phase should be filtered and degassed.

-

Standard Solution Preparation: Prepare a stock solution of 2-Amino-4-methyl-3-nitropyridine reference standard in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

UV detection: 254 nm

-

-

Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters might include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is typical.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum. Chemical shifts should be referenced to TMS.

-

¹H NMR: Protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons would appear as a singlet in the upfield region (δ 2.0-3.0 ppm), and the amino protons would appear as a broad singlet.

-

¹³C NMR: The carbon atoms of the pyridine ring would have signals in the aromatic region (δ 110-160 ppm). The methyl carbon would appear upfield (δ 15-25 ppm).

Biological Activity and Metabolism

2-Amino-4-methyl-3-nitropyridine is a key intermediate in the synthesis of various biologically active molecules[6]. While its direct and specific interaction with signaling pathways is an area of ongoing research, the parent compound, 2-amino-4-methylpyridine, is known to be a non-selective inhibitor of nitric oxide synthase (NOS). This suggests that derivatives of this scaffold may have potential in modulating inflammatory processes.

Biotransformation by Cunninghamella elegans

The filamentous fungus Cunninghamella elegans is a well-established microbial model for mammalian drug metabolism. Studies have shown that C. elegans metabolizes 2-Amino-4-methyl-3-nitropyridine into several products through oxidation reactions[3]. This biotransformation provides insight into the potential metabolic fate of this compound in higher organisms.

The primary metabolic reactions observed are hydroxylation at the 5-position of the pyridine ring, hydroxylation of the 4-methyl group, and N-oxidation of the pyridine nitrogen.

Safety Information

2-Amino-4-methyl-3-nitropyridine should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[3].

-

Hazard Statements: H315, H319, H335

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338

-

Personal Protective Equipment: Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-4-methyl-3-nitropyridine is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The elucidation of its metabolic pathway by Cunninghamella elegans offers valuable insights for drug development professionals. Further research into the specific biological targets and mechanisms of action of its derivatives will likely uncover new therapeutic opportunities.

References

- 1. 2-氨基-4-甲基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methyl-3-nitropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-amino-3-nitro Pyridine at Best Price in Visakhapatnam, Andhra Pradesh | Sri Guna Sai Life Sciences [tradeindia.com]

- 6. tandfonline.com [tandfonline.com]

synthesis of 2-Amino-4-methyl-3-nitropyridine from 2-amino-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methyl-3-nitropyridine from 2-amino-4-methylpyridine. The direct nitration of 2-amino-4-methylpyridine typically yields a mixture of isomers, with the 5-nitro isomer being the major product due to the directing effects of the amino group.[1][2] Consequently, the synthesis of the 3-nitro isomer presents a regioselectivity challenge. This document outlines the prevalent methodologies for the synthesis and separation of the desired 3-nitro isomer, presenting key quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Data Presentation

The following table summarizes the quantitative data for the key steps in a common multi-step synthesis of 4-methyl-3-nitropyridine, which can be subsequently aminated to yield the target compound. This pathway involves the initial nitration of 2-amino-4-methylpyridine, leading to a mixture of 3- and 5-nitro isomers, followed by a series of transformations to isolate the desired 3-nitro intermediate.

| Step | Reaction | Reagents | Temperature (°C) | Duration (hours) | Yield (%) | Reference |

| 1 | Nitration | Conc. H₂SO₄, Conc. HNO₃ | < 10 then 95 | 3 | Not specified for isomers | [3] |

| 2 | Diazotization | H₂O, Conc. H₂SO₄, NaNO₂ | < 10 | 1 | 85 (for mixed hydroxyl isomers) | [3] |

| 3 | Chlorination | POCl₃, PCl₅ | Reflux | 6 | Not specified | [3] |

| 4 | Dechlorination | Benzoic acid, Copper powder | 30 min | Not specified | 74 (for 4-methyl-3-nitropyridine) | [3] |

Experimental Protocols

The synthesis of 2-amino-4-methyl-3-nitropyridine is a multi-step process that begins with the nitration of 2-amino-4-methylpyridine. The resulting mixture of 3- and 5-nitro isomers requires separation, which can be achieved through a series of chemical transformations. An alternative approach involves protecting the 5-position to direct nitration to the 3-position.

Method 1: Direct Nitration and Isomer Separation

This method, adapted from a published procedure, involves the initial nitration of 2-amino-4-methylpyridine, followed by conversion to more easily separable intermediates.[3]

Step 1: Nitration of 2-amino-4-methylpyridine

-

In a 1000 mL flask, add 950 g of concentrated sulfuric acid.

-

Cool the sulfuric acid to below 10 °C in an ice bath.

-

Slowly add 108 g of 2-amino-4-methylpyridine to the cooled sulfuric acid with stirring.

-

To this mixture, add 108 g of concentrated nitric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for 1 hour at the same temperature.

-

Subsequently, heat the mixture to 95 °C and maintain for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into 1000 mL of ice water.

-

Neutralize the solution to pH 7 with concentrated ammonia water.

-

Filter the resulting precipitate, which is a mixture of 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine. This mixture is used directly in the next step.

Step 2: Conversion to 2-hydroxy-4-methyl-3(5)-nitropyridines

-

To a 3000 mL four-necked flask, add the mixture of nitro-isomers from the previous step, 2 L of water, and 260 g of concentrated sulfuric acid.

-

Cool the mixture to below 10 °C.

-

Slowly add a solution of 83 g of sodium nitrite in 240 mL of water, keeping the temperature below 10 °C.

-

After the addition, stir the reaction for 1 hour at the same temperature.

-

Filter the resulting precipitate and dry at 80 °C to obtain a mixture of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine. The reported yield for the mixed isomers is 85%.[3]

Step 3: Chlorination of 2-hydroxy-4-methyl-3(5)-nitropyridines

-

In a 1000 mL flask, add 108 g of the mixed hydroxy-nitro isomers.

-

Add 21 g of phosphorus pentachloride and 200 g of phosphorus oxychloride.

-

Reflux the mixture for 6 hours.

-

After the reaction, recover the excess phosphorus oxychloride by distillation.

-

The resulting product is a mixture of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-4-methyl-5-nitropyridine.

Step 4: Dechlorination to 4-methyl-3-nitropyridine

-

To the mixture of chloro-nitro isomers (69 g), add 122 g of benzoic acid and 64 g of activated copper powder.

-

Heat the mixture and maintain the reaction for 30 minutes.

-

Add 400 mL of a 20% sodium carbonate aqueous solution.

-

Perform steam distillation and extract the distillate with chloroform (3 x 100 mL).

-

Dry the combined organic extracts with anhydrous sodium sulfate.

-

After filtration and removal of the solvent, the residue is distilled under reduced pressure to collect the fraction at 145-155 °C / 4.0 kPa, yielding 4-methyl-3-nitropyridine with a reported yield of 74%.[3]

Note: The final step to convert 4-methyl-3-nitropyridine to 2-amino-4-methyl-3-nitropyridine would typically involve a reduction of the nitro group to an amino group, followed by a separate amination step at the 2-position, which is a complex process and not detailed in the primary source.

Method 2: Protecting Group Strategy

To improve the regioselectivity of the nitration towards the 3-position, a common strategy is to block the more reactive 5-position with a removable protecting group, such as a halogen.[4][5]

-

Halogenation: Brominate 2-amino-4-methylpyridine at the 5-position using a suitable brominating agent.

-

Nitration: Nitrate the resulting 2-amino-5-bromo-4-methylpyridine. The bromine atom at the 5-position directs the incoming nitro group to the 3-position.

-

Dehalogenation: Remove the bromine atom, typically through catalytic hydrogenation, to yield 2-amino-4-methyl-3-nitropyridine.

This method can offer a higher yield of the desired 3-nitro isomer compared to the direct nitration and separation approach.[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-methyl-3-nitropyridine via the direct nitration and isomer separation method.

Caption: Experimental workflow for the synthesis of 4-methyl-3-nitropyridine.

References

- 1. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methyl-3-nitropyridine (CAS No: 6635-86-5), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Molecular and Spectroscopic Overview

2-Amino-4-methyl-3-nitropyridine, with the molecular formula C₆H₇N₃O₂, has a molecular weight of approximately 153.14 g/mol .[1] Its structure combines a pyridine ring with an amino, a methyl, and a nitro group, leading to a distinct spectroscopic fingerprint. The following sections provide a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Amino-4-methyl-3-nitropyridine

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.1 | H-6 | ~158 | C-2 |

| ~6.7 | H-5 | ~152 | C-4 |

| ~6.5 (br s) | -NH₂ | ~148 | C-6 |

| ~2.4 | -CH₃ | ~133 | C-3 |

| ~118 | C-5 | ||

| ~20 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of 2-Amino-4-methyl-3-nitropyridine is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe is used for data acquisition.

Data Acquisition:

-

¹H NMR: Standard single-pulse experiments are performed to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired using a standard pulse program. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-4-methyl-3-nitropyridine reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is available through the NIST Chemistry WebBook and was recorded on a dispersive instrument in the solid state as a split mull.[3]

Table 2: Infrared (IR) Spectroscopy Data for 2-Amino-4-methyl-3-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching of the methyl group |

| 1640 - 1600 | Strong | N-H bending (scissoring) of the amino group |

| 1580 - 1450 | Strong | Aromatic C=C and C=N ring stretching |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretching |

| 1350 - 1300 | Strong | Symmetric NO₂ stretching |

| ~1450 and ~1380 | Medium | Asymmetric and symmetric C-H bending of the methyl group |

| Below 900 | Medium to Strong | C-H out-of-plane bending |

Experimental Protocol: IR Spectroscopy

Sample Preparation: For the split mull technique, a small amount of the solid sample is ground with a mulling agent (e.g., Nujol or Fluorolube) to create a fine paste. This paste is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the KBr/NaCl plates and the mulling agent is recorded first and automatically subtracted from the sample spectrum. A sufficient number of scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-Amino-4-methyl-3-nitropyridine provides information about its molecular weight and fragmentation pattern. The mass spectrum is available on the NIST Chemistry WebBook.[4]

Table 3: Mass Spectrometry (EI) Data for 2-Amino-4-methyl-3-nitropyridine

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 153 | ~80 | [M]⁺ (Molecular ion) |

| 136 | ~10 | [M - OH]⁺ |

| 123 | ~5 | [M - NO]⁺ |

| 107 | ~100 | [M - NO₂]⁺ (Base Peak) |

| 79 | ~40 | [C₅H₅N]⁺ Fragment |

| 78 | ~35 | [C₅H₄N]⁺ Fragment |

| 52 | ~25 | [C₃H₂N]⁺ Fragment |

Experimental Protocol: Mass Spectrometry

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

Ionization: Electron Ionization (EI) is used, where the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-Amino-4-methyl-3-nitropyridine.

Caption: General workflow for spectroscopic analysis.

Caption: Workflow for NMR spectroscopy.

Caption: Workflows for IR and MS analyses.

References

Crystal Structure of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 2-Amino-4-methyl-3-nitropyridine, a compound of interest in pharmaceutical and materials science. This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and a workflow for its structural determination.

Core Crystallographic Data

The crystal structure of 2-Amino-4-methyl-3-nitropyridine has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2(1)/n. The crystal structure is stabilized by a combination of N-H···N and N-H···O hydrogen bonds, forming a layered arrangement with a dimeric N-H···N motif where molecular units are related by an inversion center.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-methyl-3-nitropyridine

| Parameter | Value |

| Empirical Formula | C₆H₇N₃O₂ |

| Formula Weight | 153.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | Data not available in publicly accessible documents |

| b (Å) | Data not available in publicly accessible documents |

| c (Å) | Data not available in publicly accessible documents |

| β (°) | Data not available in publicly accessible documents |

| Volume (ų) | Data not available in publicly accessible documents |

| Z | Data not available in publicly accessible documents |

| Density (calculated) | Data not available in publicly accessible documents |

| Absorption Coefficient | Data not available in publicly accessible documents |

| F(000) | Data not available in publicly accessible documents |

| Crystal Size (mm³) | Data not available in publicly accessible documents |

| Radiation | Data not available in publicly accessible documents |

| Reflections Collected | Data not available in publicly accessible documents |

| Independent Reflections | Data not available in publicly accessible documents |

| Final R indices [I > 2σ(I)] | Data not available in publicly accessible documents |

| R indices (all data) | Data not available in publicly accessible documents |

Note: Specific unit cell dimensions and refinement statistics are contained within the full research publication "Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine" by I. Bryndal et al., which requires subscription access to view.

Experimental Protocols

Synthesis of 2-Amino-4-methyl-3-nitropyridine

The synthesis of 2-Amino-4-methyl-3-nitropyridine is typically achieved through the electrophilic nitration of 2-amino-4-methylpyridine.[1] This method, however, can lead to a mixture of isomers, including the 3-nitro and 5-nitro products.[1] Careful control of reaction conditions is necessary to influence the regioselectivity.

Materials:

-

2-amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization

-

Ethyl Acetate or Dichloromethane for extraction

Procedure:

-

Cooling: In a flask equipped with a stirrer and a dropping funnel, cool a volume of concentrated sulfuric acid to below 10 °C in an ice bath.

-

Substrate Addition: Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the low temperature.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 95 °C for 2 hours) to drive the reaction to completion.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base such as a sodium carbonate solution or concentrated ammonium hydroxide until the pH is approximately 7.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude product mixture.

-

Purification: The desired 3-nitro isomer must be separated from the 5-nitro isomer, typically through column chromatography or fractional crystallization.

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction requires a slow and controlled crystallization process.

Materials:

-

Purified 2-Amino-4-methyl-3-nitropyridine

-

A suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

Procedure (Slow Evaporation Method):

-

Dissolution: Prepare a saturated solution of purified 2-Amino-4-methyl-3-nitropyridine in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the hot solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean crystallization dish. Cover the dish with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Incubation: Place the dish in a vibration-free environment at a constant temperature.

-

Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of 2-Amino-4-methyl-3-nitropyridine should form.

-

Harvesting: Carefully harvest the well-formed crystals from the solution.

Visualized Workflows

The following diagrams illustrate the key processes in determining the crystal structure of 2-Amino-4-methyl-3-nitropyridine.

Caption: Synthesis workflow for 2-Amino-4-methyl-3-nitropyridine.

Caption: Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Amino-4-methyl-3-nitropyridine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative assessments, key physicochemical properties, and detailed experimental protocols to enable researchers to determine these parameters in their own laboratories.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Amino-4-methyl-3-nitropyridine is presented in Table 1. This data is essential for the handling, storage, and application of the compound in a research and development setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 6635-86-5 | [1] |

| Appearance | Light yellow to yellow powder/crystal | [2] |

| Melting Point | 136-140 °C | |

| Assay | >98.0% (GC) | |

| InChI Key | IKMZGACFMXZAAT-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccnc(N)c1--INVALID-LINK--=O |

Solubility Profile

For drug development and formulation, precise solubility data is critical. The following section outlines a general experimental protocol for determining the solubility of a compound like 2-Amino-4-methyl-3-nitropyridine.

Experimental Protocol for Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Materials:

-

2-Amino-4-methyl-3-nitropyridine

-

A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG) 400, propylene glycol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-4-methyl-3-nitropyridine to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Amino-4-methyl-3-nitropyridine.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

The solubility is calculated from the concentration of the saturated solution.

-

The following diagram illustrates the general workflow for this solubility determination.

Caption: A flowchart of the experimental workflow for determining solubility.

Stability Profile

The stability of a compound is a critical parameter, influencing its shelf-life, formulation, and potential degradation pathways. While specific stability data for 2-Amino-4-methyl-3-nitropyridine is not extensively published, information from safety data sheets for similar compounds and general chemical principles can provide guidance.

Qualitative Stability Assessment:

-

Thermal Stability: The compound has a relatively high melting point (136-140 °C), suggesting it is a stable solid at room temperature. However, like many nitroaromatic compounds, it may be susceptible to decomposition at elevated temperatures.

-

pH Stability: The amino group imparts basic properties, while the pyridine ring is weakly basic. The nitro group is an electron-withdrawing group. The stability of the compound is likely to be pH-dependent. Hydrolysis may occur under strongly acidic or basic conditions, particularly at elevated temperatures.

-

Photostability: Many aromatic nitro compounds are sensitive to light. It is advisable to store 2-Amino-4-methyl-3-nitropyridine protected from light.

-

Chemical Incompatibility: Based on the safety data sheet for the related compound 2-Amino-4-methylpyridine, it is likely to be incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] The nitro group may increase its reactivity with reducing agents.

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of 2-Amino-4-methyl-3-nitropyridine under various stress conditions.

Materials:

-

2-Amino-4-methyl-3-nitropyridine

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

High-purity water

-

Organic solvents (e.g., methanol, acetonitrile)

-

Temperature-controlled ovens or incubators

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of 2-Amino-4-methyl-3-nitropyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

-

Stress Conditions:

-

Hydrolytic Stability:

-

Dilute the stock solution in buffers of different pH values (e.g., acidic, neutral, basic).

-

Store the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) protected from light.

-

-

Thermal Stability (Solid State):

-

Store a known quantity of the solid compound in an oven at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). A dark control sample should be stored under the same conditions but protected from light.

-

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw aliquots of the stressed samples.

-

Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products. A PDA or MS detector is useful for identifying and characterizing degradants.

-

The percentage of the remaining parent compound is calculated relative to the initial concentration (time zero).

-

The logical relationship for assessing stability is depicted in the following diagram.

Caption: A diagram showing the logical flow for assessing compound stability.

Synthetic Pathway

Understanding the synthesis of 2-Amino-4-methyl-3-nitropyridine can provide insights into potential impurities and the reactivity of the molecule. A common synthetic route involves the nitration of 2-Amino-4-methylpyridine.

The following diagram illustrates a typical synthesis pathway for a related compound, 4-methyl-3-nitropyridine, which starts from 2-amino-4-methylpyridine.[5]

Caption: A schematic of a synthetic pathway for a nitropyridine derivative.

Conclusion

This technical guide has summarized the available information on the solubility and stability of 2-Amino-4-methyl-3-nitropyridine. While specific quantitative data is limited, the provided physicochemical properties, qualitative stability assessments, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The included diagrams for experimental workflows and a representative synthetic pathway serve to visually guide laboratory investigations. It is recommended that the experimental protocols outlined herein are followed to generate specific and accurate solubility and stability data for this compound to support its development and application.

References

Potential Biological Activity of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound 2-Amino-4-methyl-3-nitropyridine. While direct pharmacological data on this specific molecule is limited, this document consolidates information on its metabolism and explores potential therapeutic applications based on the activities of structurally related aminonitropyridines and its un-nitrated parent compound. This guide includes detailed experimental protocols for relevant biological assays, quantitative data from related compounds, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

2-Amino-4-methyl-3-nitropyridine is a substituted pyridine derivative that holds potential as a scaffold in medicinal chemistry. Its structural features, including the amino and nitro groups on the pyridine ring, suggest the possibility of diverse biological activities. While extensive research on this specific isomer is not yet available, its role as a synthetic intermediate and the known bioactivities of similar compounds provide a strong basis for exploring its pharmacological potential.[1] This guide aims to summarize the current knowledge and provide a framework for future investigation into its anti-inflammatory, anticancer, and enzyme-inhibiting properties.

Known Biological Activity: Metabolism

The most direct evidence of biological interaction for 2-Amino-4-methyl-3-nitropyridine comes from biotransformation studies. The filamentous fungus Cunninghamella elegans, a well-established model for mammalian drug metabolism, has been shown to metabolize this compound into several products.[2][3][4]

Microbial Transformation

Incubation of 2-Amino-4-methyl-3-nitropyridine with Cunninghamella elegans ATCC 26269 results in the formation of three primary metabolites through oxidation reactions.[2] This indicates that the compound is a substrate for xenobiotic-metabolizing enzymes, likely cytochrome P450s.[5]

Data Presentation: Metabolites

The identified metabolites are summarized in the table below.

| Parent Compound | Metabolite | Transformation |

| 2-Amino-4-methyl-3-nitropyridine | 2-amino-5-hydroxy-4-methyl-3-nitropyridine | Aromatic hydroxylation |

| 2-Amino-4-methyl-3-nitropyridine | 2-amino-4-hydroxymethyl-3-nitropyridine | Aliphatic hydroxylation |

| 2-Amino-4-methyl-3-nitropyridine | 2-amino-4-methyl-3-nitropyridine-1-oxide | N-oxidation |

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related compounds, 2-Amino-4-methyl-3-nitropyridine may exhibit inhibitory effects on several key enzymes and cellular pathways implicated in disease.

Potential Anti-Inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition

The un-nitrated parent compound, 2-amino-4-methylpyridine, is a known potent inhibitor of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS).[6][7][8] Overproduction of nitric oxide by iNOS is a hallmark of various inflammatory conditions.[6] The structural similarity suggests that 2-Amino-4-methyl-3-nitropyridine could also modulate NOS activity.

Potential Anticancer Activity: Kinase Inhibition

Nitropyridine scaffolds are integral to the development of various kinase inhibitors.[9] Specifically, the isomer 2-amino-4-methyl-5-nitropyridine is a key precursor for the synthesis of inhibitors of DNA-dependent protein kinase (DNA-PK) and Janus kinase 2 (JAK2), both of which are significant targets in cancer therapy.[9][10]

-

DNA-dependent Protein Kinase (DNA-PK): A critical enzyme in the repair of DNA double-strand breaks. Its inhibition can sensitize cancer cells to radiation and chemotherapy.[11]

-

Janus Kinase 2 (JAK2): A tyrosine kinase involved in cytokine signaling that, when dysregulated, can drive the proliferation of certain cancers, particularly myeloproliferative neoplasms.[12]

Data Presentation: Biological Activity of Related Compounds

The following table summarizes the quantitative biological activity data for compounds structurally related to 2-Amino-4-methyl-3-nitropyridine.

| Compound | Target | Assay | IC50/ID50 | Reference |

| 2-Amino-4-methylpyridine | Murine iNOS (NOS II) | In vitro enzyme assay | 6 nM | [7][8] |

| 2-Amino-4-methylpyridine | Human recombinant iNOS (NOS II) | In vitro enzyme assay | 40 nM | [7][8] |

| 2-Amino-4-methylpyridine | Human recombinant nNOS (NOS I) | In vitro enzyme assay | 100 nM | [7][8] |

| 2-Amino-4-methylpyridine | Human recombinant eNOS (NOS III) | In vitro enzyme assay | 100 nM | [7][8] |

| 2-Amino-4-methylpyridine | LPS-induced nitrite production in RAW 264.7 cells | In vitro cellular assay | 1.5 µM | [7] |

| 2-Amino-4-methylpyridine | LPS-induced plasma nitrate in rats | In vivo (subcutaneous) | 0.3 mg/kg | [7][8] |

| Analogs of 2-amino-4-methylpyridine | iNOS, eNOS, nNOS | In vitro enzyme assays | Various nM ranges | [13] |

| Derivatives of 2-amino-3-methylpyridine | Janus Kinase 2 (JAK2) | In vitro enzyme assay | 8.5–12.2 µM | [9] |

| Derivatives of 2-amino-4-methyl-5-nitropyridine | DNA-dependent protein kinase (DNA-PK) | Synthesis precursor for inhibitors | Not directly measured | [9][10] |

Experimental Protocols

Synthesis of 2-Amino-4-methyl-3-nitropyridine

A common method for the synthesis of 2-amino-4-methyl-3-nitropyridine involves the nitration of 2-amino-4-methylpyridine. However, this can lead to a mixture of 3-nitro and 5-nitro isomers, requiring careful separation.[14]

Materials:

-

2-amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ammonia solution

-

Appropriate glassware and safety equipment

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-amino-4-methylpyridine to concentrated sulfuric acid.

-

Maintain the temperature below 10°C and add concentrated nitric acid dropwise.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 95°C) for a specified time (e.g., 2 hours).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with an ammonia solution to precipitate the product.

-

Filter, wash with cold water, and dry the crude product.

-

Purify the 3-nitro isomer from the 5-nitro isomer using chromatographic techniques.

Microbial Transformation of 2-Amino-4-methyl-3-nitropyridine

Organism: Cunninghamella elegans (e.g., ATCC 26269)

Medium: Sabouraud dextrose broth or a similar suitable fungal growth medium.

Procedure:

-

Cultivate Cunninghamella elegans in the chosen liquid medium for a specified period (e.g., 72 hours) at an appropriate temperature (e.g., 27°C) with shaking.

-

Prepare a solution of 2-Amino-4-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol or DMSO).

-

Add the substrate solution to the fungal culture.

-

Continue the incubation with shaking for several days (e.g., up to 6 days).

-

Periodically sample the culture and extract the metabolites using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify the metabolites.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is based on commercially available NOS assay kits.

Materials:

-

Recombinant human iNOS, eNOS, and nNOS

-

L-Arginine (substrate)

-

NADPH

-

Other necessary cofactors (e.g., calmodulin, tetrahydrobiopterin)

-

Griess Reagent (for nitrite detection)

-

2-Amino-4-methyl-3-nitropyridine (test compound)

-

Known NOS inhibitor (positive control)

-

Assay buffer

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NOS enzyme, and all necessary cofactors.

-

Add varying concentrations of the test compound (2-Amino-4-methyl-3-nitropyridine) to the wells of the microplate.

-

Initiate the reaction by adding L-Arginine and NADPH.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and measure the amount of nitrite produced using the Griess Reagent, which forms a colored product that can be quantified spectrophotometrically.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Kinase Inhibition Assays (JAK2 and DNA-PK)

Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, are commonly used.[5][12]

Materials:

-

Recombinant JAK2 or DNA-PK enzyme

-

Specific substrate peptide for the respective kinase

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

2-Amino-4-methyl-3-nitropyridine (test compound)

-

Known kinase inhibitor (positive control)

-

Kinase assay buffer

-

384-well microplate

Procedure:

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Visualizations

The potential biological activities of 2-Amino-4-methyl-3-nitropyridine suggest its interaction with several key signaling pathways.

Nitric Oxide Synthase (NOS) Pathway

This pathway is central to inflammation. The inhibition of iNOS by compounds like 2-amino-4-methylpyridine reduces the production of nitric oxide (NO), a key inflammatory mediator.

Caption: Potential inhibition of the iNOS pathway by 2-Amino-4-methyl-3-nitropyridine.

JAK-STAT Signaling Pathway

This pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases.

Caption: Potential inhibition of the JAK-STAT signaling pathway.

DNA Double-Strand Break Repair Pathway (Non-Homologous End Joining)

This pathway is essential for genomic stability and is a target for anticancer therapies.

Caption: Potential inhibition of the DNA-PK mediated DNA repair pathway.

Conclusion and Future Directions

2-Amino-4-methyl-3-nitropyridine represents an under-investigated molecule with significant potential for biological activity. Its known metabolism by Cunninghamella elegans confirms its interaction with biological systems. The potent activities of its structural analogs against key therapeutic targets such as iNOS, JAK2, and DNA-PK strongly suggest that 2-Amino-4-methyl-3-nitropyridine warrants further investigation as a potential anti-inflammatory or anticancer agent.

Future research should focus on:

-

Direct Biological Screening: Evaluating the inhibitory activity of 2-Amino-4-methyl-3-nitropyridine against a panel of kinases and nitric oxide synthases.

-

Cell-Based Assays: Assessing its cytotoxic effects on various cancer cell lines and its anti-inflammatory properties in cellular models of inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity for identified targets.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate efficacy and safety.

This technical guide provides a foundational resource for researchers to embark on the exploration of 2-Amino-4-methyl-3-nitropyridine's therapeutic potential.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-methyl-3-nitropyridine 98 6635-86-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. trepo.tuni.fi [trepo.tuni.fi]

- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical and Computational Analysis of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and computational studies of 2-Amino-4-methyl-3-nitropyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. This document consolidates findings on its molecular structure, spectroscopic properties, and electronic characteristics, primarily derived from Density Functional Theory (DFT) calculations and experimental data. Detailed methodologies for key experimental and computational protocols are presented to facilitate further research. Quantitative data is systematically organized into tables for comparative analysis. Furthermore, this guide illustrates logical workflows for computational studies and potential drug discovery pathways using Graphviz visualizations, offering a comprehensive resource for professionals in the field.

Introduction

Substituted nitropyridines are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in nonlinear optics.[1] 2-Amino-4-methyl-3-nitropyridine, with its specific arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the pyridine ring, presents a unique electronic and structural profile. Understanding these characteristics at a molecular level is crucial for harnessing its potential in various applications, including the design of novel therapeutic agents.[2]

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the geometric, spectroscopic, and electronic properties of such molecules, offering insights that complement and guide experimental research.[3][4] This guide synthesizes the available theoretical and experimental data to provide a holistic understanding of 2-Amino-4-methyl-3-nitropyridine.

Molecular Structure and Geometry

The molecular structure of 2-Amino-4-methyl-3-nitropyridine has been characterized both experimentally through X-ray crystallography and computationally via geometry optimization.[5] DFT calculations, typically using the B3LYP functional with a 6-311G(2d,2p) basis set, have been shown to provide optimized geometric parameters that are in good agreement with experimental X-ray diffraction data.[5]

Optimized Geometrical Parameters

The optimized bond lengths and bond angles provide fundamental information about the molecule's three-dimensional structure. A comparison of experimental and theoretical values is crucial for validating the computational model.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 2-Amino-4-methyl-3-nitropyridine

| Parameter | Bond Length (Å) (Experimental - X-ray)[5] | Bond Length (Å) (Theoretical - DFT/B3LYP)[5] | Parameter | Bond Angle (°) (Experimental - X-ray)[5] | Bond Angle (°) (Theoretical - DFT/B3LYP)[5] |

| N1-C2 | 1.353 | 1.359 | C6-N1-C2 | 117.8 | 117.9 |

| C2-N3 | 1.341 | 1.345 | N1-C2-C3 | 122.8 | 122.7 |

| C2-C3 | 1.425 | 1.423 | C2-C3-C4 | 118.9 | 118.9 |

| C3-C4 | 1.411 | 1.414 | C3-C4-C5 | 118.4 | 118.3 |

| C4-C5 | 1.385 | 1.388 | C4-C5-C6 | 120.3 | 120.4 |

| C5-C6 | 1.373 | 1.373 | C5-C6-N1 | 121.8 | 121.8 |

| C6-N1 | 1.345 | 1.342 | N1-C2-N3 | 117.4 | 117.5 |

| C3-N4 | 1.451 | 1.455 | C3-C2-N3 | 119.8 | 119.8 |

| N4-O1 | 1.230 | 1.229 | C2-C3-N4 | 120.5 | 120.6 |

| N4-O2 | 1.233 | 1.231 | C4-C3-N4 | 120.6 | 120.5 |

| C4-C7 | 1.503 | 1.505 | O1-N4-O2 | 123.3 | 123.4 |

Note: Atom numbering may vary between studies. The provided data is based on the numbering scheme in the cited literature.

Spectroscopic Analysis

Spectroscopic techniques are vital for the characterization and identification of 2-Amino-4-methyl-3-nitropyridine. The correlation between experimental spectra and theoretically calculated vibrational frequencies provides a detailed assignment of the vibrational modes.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of 2-Amino-4-methyl-3-nitropyridine have been investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. DFT calculations are instrumental in assigning the observed vibrational bands to specific molecular motions.[5]

Table 2: Experimental and Theoretical Vibrational Frequencies for 2-Amino-4-methyl-3-nitropyridine

| Vibrational Mode | Experimental FT-IR (cm⁻¹)[5] | Experimental FT-Raman (cm⁻¹)[5] | Theoretical (DFT/B3LYP) (cm⁻¹)[5] |

| ν(N-H) asymmetric | 3485 | 3484 | 3502 |

| ν(N-H) symmetric | 3369 | 3368 | 3381 |

| ν(C-H) aromatic | 3105, 3068 | 3106, 3069 | 3110, 3075 |

| ν(C-H) methyl | 2978, 2928 | 2980, 2930 | 2985, 2935 |

| δ(N-H) scissoring | 1634 | 1635 | 1630 |

| ν(C=C) + ν(C=N) | 1585, 1558 | 1586, 1559 | 1588, 1560 |

| ν(NO₂) asymmetric | 1520 | 1521 | 1525 |

| δ(CH₃) asymmetric | 1460 | 1461 | 1465 |

| δ(CH₃) symmetric | 1380 | 1381 | 1385 |

| ν(NO₂) symmetric | 1350 | 1352 | 1355 |

| Ring breathing | 840 | 842 | 845 |

Note: ν - stretching; δ - bending. Frequencies are in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Amino-4-methyl-3-nitropyridine

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Amino) | Data not available | C (C-NH₂) | Data not available |

| H (Aromatic) | Data not available | C (C-NO₂) | Data not available |

| H (Methyl) | Data not available | C (C-CH₃) | Data not available |

| C (Aromatic) | Data not available |

Note: The table is a template. Specific values require dedicated computational studies.

UV-Vis Spectroscopy

The electronic transitions of 2-Amino-4-methyl-3-nitropyridine can be investigated using UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT) calculations.[6] These studies help in understanding the electronic structure and the nature of molecular orbitals involved in the transitions.

Table 4: Experimental and Theoretical UV-Vis Absorption Data for 2-Amino-4-methyl-3-nitropyridine

| Solvent | Experimental λₘₐₓ (nm) | Theoretical λₘₐₓ (nm) (TD-DFT) | Oscillator Strength (f) | Major Contribution |

| e.g., Ethanol | Data not available | Data not available | Data not available | e.g., HOMO -> LUMO |

Note: The table is a template. Specific values require dedicated experimental and computational studies.

Electronic Properties

The electronic properties of 2-Amino-4-methyl-3-nitropyridine, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transport properties and chemical reactivity of a molecule. The energy gap between HOMO and LUMO (E_gap) is an indicator of molecular stability.[4]

Table 5: Calculated Electronic Properties of 2-Amino-4-methyl-3-nitropyridine

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (E_gap) | Data not available |

Note: The table is a template. Specific values require dedicated computational studies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[7] For 2-Amino-4-methyl-3-nitropyridine, the MEP would likely show negative potential (red/yellow) around the nitro group and the nitrogen of the pyridine ring, indicating susceptibility to electrophilic attack, while the amino group would exhibit a region of positive potential (blue).

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the intramolecular charge distribution.[8]

Table 6: Calculated Mulliken Atomic Charges for 2-Amino-4-methyl-3-nitropyridine

| Atom | Mulliken Charge (a.u.) |

| N (Pyridine) | Data not available |

| C (C-NH₂) | Data not available |

| N (Amino) | Data not available |

| C (C-NO₂) | Data not available |

| N (Nitro) | Data not available |

| O (Nitro) | Data not available |

| C (C-CH₃) | Data not available |

| C (Methyl) | Data not available |

| H (Aromatic) | Data not available |

| H (Amino) | Data not available |

| H (Methyl) | Data not available |

Note: The table is a template. Specific values require dedicated computational studies.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like 2-Amino-4-methyl-3-nitropyridine, are potential candidates for nonlinear optical materials. The first hyperpolarizability (β) is a key parameter for quantifying the NLO response.[3]

Table 7: Calculated Nonlinear Optical Properties of 2-Amino-4-methyl-3-nitropyridine

| Parameter | Value |

| Dipole Moment (μ) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: The table is a template. Specific values require dedicated computational studies.

Experimental and Computational Protocols

Synthesis Protocol

A general method for the synthesis of 2-Amino-4-methyl-3-nitropyridine involves the nitration of 2-amino-4-methylpyridine.[9]

Materials:

-

2-Amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ammonia solution

-

Ice

Procedure:

-

2-Amino-4-methylpyridine is slowly added to cold, concentrated sulfuric acid.

-

A mixture of concentrated nitric acid and sulfuric acid is added dropwise to the solution while maintaining a low temperature (typically below 10 °C).

-

The reaction mixture is stirred at a controlled temperature for a specified duration.

-

The mixture is then poured onto crushed ice and neutralized with an ammonia solution.

-

The resulting precipitate, a mixture of 3-nitro and 5-nitro isomers, is filtered, washed, and dried.

-

2-Amino-4-methyl-3-nitropyridine is then separated from the isomeric mixture, often through chromatographic techniques.[9]

Caption: Synthetic workflow for 2-Amino-4-methyl-3-nitropyridine.

Spectroscopic and Crystallographic Protocols

-

X-ray Crystallography: Single crystals are grown, and diffraction data is collected using a diffractometer with Mo Kα radiation. The structure is solved and refined using standard crystallographic software.[5]

-

FT-IR and FT-Raman Spectroscopy: Spectra are typically recorded for the solid sample in the range of 400-4000 cm⁻¹.[5]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

UV-Vis Spectroscopy: The absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol) over a range of 200-800 nm.

Computational Protocol (DFT)

DFT calculations are generally performed using software packages like Gaussian.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalijar.com [journalijar.com]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. staff.najah.edu [staff.najah.edu]

- 7. thaiscience.info [thaiscience.info]

- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 9. Page loading... [guidechem.com]

discovery and history of 2-Amino-4-methyl-3-nitropyridine

An In-depth Technical Guide to 2-Amino-4-methyl-3-nitropyridine

2-Amino-4-methyl-3-nitropyridine is a functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its applications as a chemical building block.

Chemical Properties

The fundamental chemical and physical properties of 2-Amino-4-methyl-3-nitropyridine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6635-86-5 | [2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Melting Point | 136-140 °C | |

| Appearance | Light yellow to yellow powder/crystal | |

| Synonyms | 2-Amino-3-nitro-4-picoline, 4-Methyl-3-nitro-2-pyridinamine | [2][3] |

| InChI | 1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8) | [2] |

| InChI Key | IKMZGACFMXZAAT-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccnc(N)c1--INVALID-LINK--=O |

Synthesis